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molecular formula C11H22ClNO3 B1673147 Hexaminolevulinate Hydrochloride CAS No. 140898-91-5

Hexaminolevulinate Hydrochloride

Cat. No. B1673147
M. Wt: 251.75 g/mol
InChI Key: LZYXPFZBAZTOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07530461B2

Procedure details

2 grams of 5-aminolevulinic acid hydrochloride was dissolved in 25 grams of dry n-hexanol with 5-6 drops of conc. hydrochloride added in a 50 ml glass reactor equipped with a reflux condenser and a thermometer. The reaction mixture was held at 50-60° C. for approx. 3 days. The excess n-hexanol was removed under vacuum and the product finally dried under high vacuum, giving 2.4 grams of n-hexyl 5-aminolevulinate hydrochloride. The structure was confirmed by 1H-NMR spectroscopy in DMSO-d6.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH2:11](O)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>Cl>[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([O:9][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O
Name
Quantity
25 g
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in a 50 ml glass reactor
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
The excess n-hexanol was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the product finally dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.NCC(CCC(=O)OCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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